molecular formula C14H19BF2O3 B6194175 2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2604517-15-7

2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6194175
CAS No.: 2604517-15-7
M. Wt: 284.1
InChI Key:
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Description

The compound is a boronic ester derivative, which are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .


Chemical Reactions Analysis

Difluoromethylation reactions have played relevant roles as the CF 2 X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

Future Directions

The field of difluoromethylation has seen recent advances and has streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . This could potentially include compounds like the one you mentioned.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-(difluoromethyl)-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-(difluoromethyl)-4-methoxyphenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 2-(difluoromethyl)-4-methoxyphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous tetrahydrofuran, add a palladium catalyst (0.1 equiv).", "Heat the reaction mixture at 80°C for 24 hours under an inert atmosphere.", "Cool the reaction mixture to room temperature and filter off the palladium catalyst.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired compound '2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] }

CAS No.

2604517-15-7

Molecular Formula

C14H19BF2O3

Molecular Weight

284.1

Purity

95

Origin of Product

United States

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